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Compound of Interest

Compound Name: Azirinomycin

Cat. No.: B11924281

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of 2H-azirine derivatives via an iron(ll) chloride (FeClz)-catalyzed isomerization of 5-
chloroisoxazoles. This method offers a rapid and efficient route to highly reactive 2H-azirine-2-
carbonyl chlorides, which can be trapped in situ with a variety of nucleophiles to generate a
diverse library of azirine-containing compounds.[1][2]

Introduction

2H-Azirines are valuable synthetic intermediates due to their high ring strain, which enables a
variety of ring-opening and ring-expansion reactions. Derivatives of 2H-azirine-2-carboxylic
acid, in particular, are precursors to a range of nitrogen-containing heterocycles and have
shown potential as bioactive molecules.[1][3] The FeClz-catalyzed isomerization of readily
available 5-chloroisoxazoles provides a convenient, room-temperature method for accessing
these important building blocks. The resulting 2H-azirine-2-carbonyl chlorides are typically used
immediately in subsequent reactions.[1][4]

Reaction Principle and Mechanism

The core of this synthetic strategy is the Lewis acid-catalyzed rearrangement of a 5-
chloroisoxazole to a 2H-azirine-2-carbonyl chloride. Anhydrous FeClz acts as the catalyst for
this isomerization. The generated azirine is a highly reactive acyl chloride and is not typically
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isolated. Instead, it is reacted in situ with nucleophiles such as amines, alcohols, or thiols to
yield stable 2H-azirine-2-carboxamides, esters, or thioesters, respectively.[1]
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Caption: FeClz-catalyzed isomerization and subsequent nucleophilic trapping.

Quantitative Data

The following tables summarize the yields of 2H-azirine derivatives prepared via the FeClz-
catalyzed isomerization of various 3-substituted-5-chloroisoxazoles and subsequent in situ
reaction with different nucleophiles.

Table 1: Synthesis of 2H-Azirine-2-carboxamides[3]
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3-Substituent Amine .
Entry . Product Yield (%)
(R) (Nucleophile)

N-(tert-Butyl)-3-
) phenyl-2H-
1 Phenyl tert-Butylamine . 91
azirine-2-

carboxamide

N-(tert-Butyl)-3-
) (4-tolyl)-2H-
2 4-Tolyl tert-Butylamine . 85
azirine-2-

carboxamide

N-(tert-Butyl)-3-
(4-

3 4-Methoxyphenyl  tert-Butylamine methoxyphenyl)- 88
2H-azirine-2-

carboxamide

N-(tert-Butyl)-3-
(4-

4 4-Chlorophenyl tert-Butylamine chlorophenyl)-2H 87
-azirine-2-

carboxamide

N-(tert-Butyl)-3-
(4-

5 4-Bromophenyl tert-Butylamine bromophenyl)-2H 82
-azirine-2-

carboxamide

N-(tert-Butyl)-3-
) ) (2-thienyl)-2H-
6 2-Thienyl tert-Butylamine . 75
azirine-2-

carboxamide

N-(tert-Butyl)-3-
) methyl-2H-
7 Methyl tert-Butylamine o 60
azirine-2-

carboxamide
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4-((3-Phenyl-2H-
azirine-2-

8 Phenyl Morpholine 84
yl)carbonyl)morp

holine

N-Benzyl-3-
) phenyl-2H-
9 Phenyl Benzylamine . 78
azirine-2-

carboxamide

Table 2: Synthesis of 2H-Azirine-2-carboxylates and -carbothioates|[1]

3-Substituent

Entry R) Nucleophile Product Yield (%)
Phenyl 3-phenyl-

1 Phenyl Phenol 2H-azirine-2- 75
carboxylate

4-Nitrophenyl 3-
) phenyl-2H-
2 Phenyl 4-Nitrophenol . 80
azirine-2-

carboxylate

S-Phenyl 3-
] phenyl-2H-
3 Phenyl Thiophenol o 81
azirine-2-

carbothioate

S-Cyclopentyl 3-
Cyclopentanethio henyl-2H-
4 Phenyl yelop P . Y 73
[ azirine-2-

carbothioate

Experimental Protocols
General Experimental Workflow
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The overall process involves three main stages: synthesis of the 5-chloroisoxazole starting
material, FeClz-catalyzed isomerization to the 2H-azirine-2-carbonyl chloride, and the in situ
trapping with a nucleophile.
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Caption: General workflow for the synthesis of 2H-azirine derivatives.
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Protocol for the Synthesis of 5-Chloroisoxazoles

This protocol is a general procedure for the preparation of the 5-chloroisoxazole starting
materials.[3]

Materials:

e |soxazol-5(4H)-one (3 mmol)

¢ Phosphorus(V) oxychloride (POCIs3) (4 mL)

e Triethylamine (2.5 mmol, 0.35 mL)

o Ethyl acetate (EtOAC)

o Petroleum ether

e Brine

e Sodium sulfate (Na2S0a4)

e |ce

Procedure:

¢ Suspend the isoxazol-5(4H)-one (3 mmol) in POCIs (4 mL) in a round-bottom flask.
e Cool the stirring suspension to 0°C in an ice bath.

e Add triethylamine (2.5 mmol) dropwise to the suspension.
e Heat the mixture at 75°C and stir for 12 hours.

 After cooling to room temperature, carefully pour the reaction mixture into ice (approx. 300
9)-

o Extract the aqueous mixture with EtOAc (3 x 30 mL).

o Combine the organic layers, wash with brine, and dry over Na2SOa.
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» Evaporate the solvent under reduced pressure.

» Purify the crude product by column chromatography (petroleum ether—EtOAc, 10:1) to obtain
the desired 5-chloroisoxazole.

Protocol for FeClz2-Catalyzed Isomerization and In Situ
Synthesis of 2H-Azirine-2-carboxamides

This protocol describes the core isomerization reaction followed by trapping with an amine
nucleophile.[1][3]

Materials:

e 5-Chloroisoxazole (2 mmol)

e Anhydrous FeClz (0.4 mmol, 51 mg)
e Dry acetonitrile (4 mL)

e Dry diethyl ether (100 mL)

e Anhydrous toluene (4 mL)

e 2-Methylpyridine (2 mmol, 186 mg)
¢ Amine (2 mmol)

o Celite

Argon atmosphere
Procedure:

e To a solution of the 5-chloroisoxazole (2 mmol) in dry acetonitrile (4 mL) under an argon
atmosphere, add anhydrous FeClz (0.4 mmol).

 Stir the mixture at room temperature for 2 hours. Monitor the consumption of the starting
material by TLC.
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e Once the reaction is complete, evaporate the solvent under reduced pressure.
e Dilute the residue with dry diethyl ether (100 mL).
« Filter the mixture through a pad of Celite to remove the precipitated iron salts.

o Evaporate the ether under reduced pressure to yield the crude 2H-azirine-2-carbonyl
chloride.

o Immediately dissolve the crude product in anhydrous toluene (4 mL).
 To this solution, add 2-methylpyridine (2 mmol) followed by the desired amine (2 mmol).
 Stir the reaction mixture at room temperature and monitor by TLC.

o Upon completion, purify the product by an appropriate method (e.g., filtration, extraction,
and/or column chromatography).

Logical Relationships of Reaction Components

The success of this synthetic method relies on the interplay between the substrate, catalyst,
and the trapping agent.
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Caption: Key components and their roles in the synthesis.

Safety and Handling

5-Chloroisoxazoles: These compounds can be irritants. Handle with appropriate personal
protective equipment (PPE), including gloves and safety glasses.

Anhydrous FeClz: Iron(ll) chloride is moisture-sensitive. Handle under an inert atmosphere
(e.g., argon or nitrogen).

POCIs: Phosphorus oxychloride is highly corrosive and reacts violently with water. Use in a
well-ventilated fume hood with appropriate PPE.
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e 2H-Azirine-2-carbonyl chlorides: These are reactive intermediates and should be handled in
solution and used immediately after their formation. They are lachrymatory and should be
handled with care in a fume hood.

e Solvents: Use dry solvents, as moisture can deactivate the catalyst and react with the
intermediate. Diethyl ether is highly flammable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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